molecular formula C19H11F2N3O2 B2734325 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide CAS No. 1798741-28-2

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide

Cat. No. B2734325
CAS RN: 1798741-28-2
M. Wt: 351.313
InChI Key: OKAZRZXCRKNPPZ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide” is a chemical compound with the molecular formula C19H13N3O2 . It is also known by other names such as “3-Pyridinecarboxamide, N-[4-(2-benzoxazolyl)phenyl]-” and "N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide" .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring attached to a phenyl group, which is further connected to a pyridine ring via a carboxamide group . The average mass of the molecule is 315.325 Da and the monoisotopic mass is 315.100769 Da .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools should be taken .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug discovery.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2/c20-16-13(9-10-22-17(16)21)18(25)23-12-7-5-11(6-8-12)19-24-14-3-1-2-4-15(14)26-19/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAZRZXCRKNPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C(=NC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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